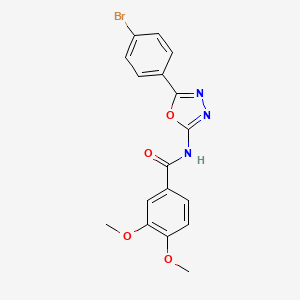![molecular formula C24H23N3O5 B2696955 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877657-24-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Research has demonstrated the synthesis of certain derivatives with the intent to discover new anticancer agents. These studies involve attaching different aryloxy groups to the pyrimidine ring, evaluating their anticancer activity across various cancer cell lines, and identifying compounds that exhibit appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives have been synthesized from visnaginone and khellinone, evaluated as cyclooxygenase inhibitors, and shown to have significant analgesic and anti-inflammatory activities. These compounds were assessed against standard drugs, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings have indicated their potential as antimicrobial agents. The antimicrobial screening of these compounds has shown good antibacterial and antifungal activities, comparing favorably with reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Imaging
- Research into selective ligands of the translocator protein (18 kDa) has led to the development of DPA-714, a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating its utility in medical diagnostics (Dollé et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of specific enantiomers highlight the compound's structural complexity and the importance of stereochemistry in medicinal chemistry research. These studies provide foundational knowledge for further exploration of related compounds (Xiong Jing, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with tetrahydrofuran-2-carbaldehyde to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "acetic anhydride", "sodium acetate", "tetrahydrofuran-2-carbaldehyde", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with acetic anhydride and sodium acetate in dichloromethane to form 2-acetamido-4,6-dioxypyrimidine.", "Step 2: 2-acetamido-4,6-dioxypyrimidine is reacted with p-tolualdehyde in the presence of triethylamine and N,N-dimethylformamide to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is reacted with tetrahydrofuran-2-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide.", "Step 4: The final product is purified by column chromatography using a mixture of diethyl ether and water as the eluent." ] } | |
CAS RN |
877657-24-4 |
Molecular Formula |
C24H23N3O5 |
Molecular Weight |
433.464 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28) |
InChI Key |
NCLZQVSVHIRMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5CCCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



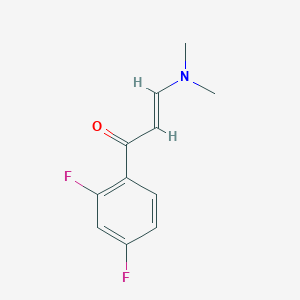
![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
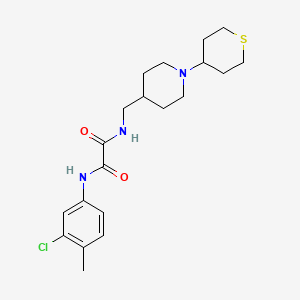
![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)
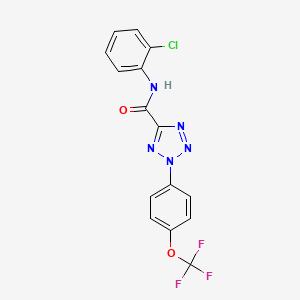

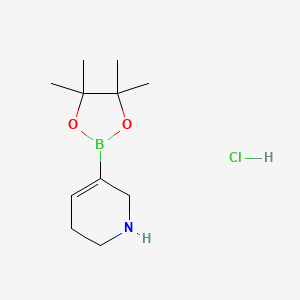
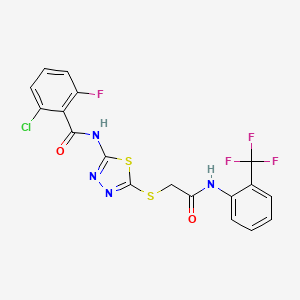
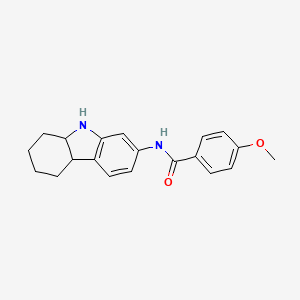

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)
